molecular formula C13H12ClNO B3172030 3-Chloro-2-(2-methylphenoxy)aniline CAS No. 946714-66-5

3-Chloro-2-(2-methylphenoxy)aniline

Cat. No. B3172030
CAS RN: 946714-66-5
M. Wt: 233.69 g/mol
InChI Key: PIVCOECYKJYEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(2-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.7 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(2-methylphenoxy)aniline consists of a benzene ring attached to an amine group (NH2) and a methylphenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2-(2-methylphenoxy)aniline include a molecular formula of C13H12ClNO and a molecular weight of 233.7 . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-2-(2-methylphenoxy)aniline is a compound of interest in the field of organic synthesis and chemical research. Its applications are explored through various synthesis techniques and the study of its properties and reactions. For instance, it has been involved in synthesis processes as a precursor or an intermediate compound. The study of its synthesis, such as the work by Wen Zi-qiang, demonstrates the compound's utility in producing other chlorinated aniline derivatives with potential applications in materials science, pharmaceuticals, and agrochemicals (Wen Zi-qiang, 2007).

Environmental Applications

Chloro derivatives of aniline, including compounds like 3-Chloro-2-(2-methylphenoxy)aniline, find applications in environmental science, particularly in the adsorption and removal of toxic compounds from wastewater. Studies on halloysite adsorbents and their interaction with chloro derivatives of aniline provide insights into the compound's potential in environmental remediation technologies. Such research explores the efficiency of these compounds in adsorbing toxic substances from aqueous solutions, contributing to the development of water purification methods (P. Słomkiewicz et al., 2017).

Catalytic and Photocatalytic Applications

Research on 3-Chloro-2-(2-methylphenoxy)aniline also extends to its role as a catalyst or a component in catalytic systems. Studies such as the one by Shengxiao Zhang and colleagues demonstrate the use of related magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds, suggesting the potential of 3-Chloro-2-(2-methylphenoxy)aniline in similar catalytic processes. Such applications are crucial in chemical transformations, environmental cleanup, and the synthesis of complex organic molecules (Shengxiao Zhang et al., 2009).

Materials Science

In materials science, the synthesis and modification of compounds like 3-Chloro-2-(2-methylphenoxy)aniline contribute to the development of new materials with unique properties. For example, research into Schiff bases derived from related compounds and their crystal structures and spectroscopic studies helps in understanding the material's characteristics and potential applications in electronics, photonics, and as functional materials in various industries (G. Yeap et al., 2003).

Analytical Chemistry

The compound's role in analytical chemistry, particularly in the detection and quantification of biomarkers and other substances, is another area of application. Research on metal-organic frameworks (MOFs) and their modification for sensitive detection of biomarkers showcases how derivatives of 3-Chloro-2-(2-methylphenoxy)aniline could be used in designing sensors and analytical tools for medical diagnostics, environmental monitoring, and chemical analysis (Yingmin Jin & B. Yan, 2021).

Safety and Hazards

3-Chloro-2-(2-methylphenoxy)aniline is considered hazardous. It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name

3-chloro-2-(2-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-9-5-2-3-8-12(9)16-13-10(14)6-4-7-11(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVCOECYKJYEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281216
Record name 3-Chloro-2-(2-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methylphenoxy)aniline

CAS RN

946714-66-5
Record name 3-Chloro-2-(2-methylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-methylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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